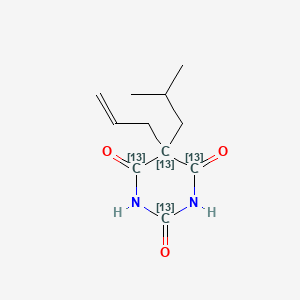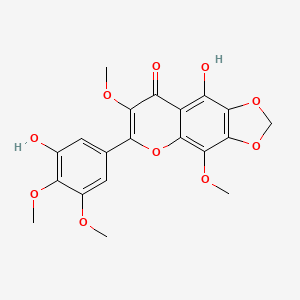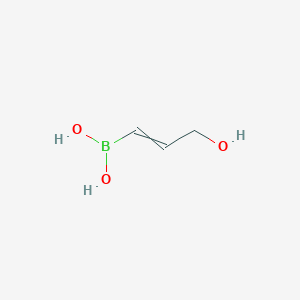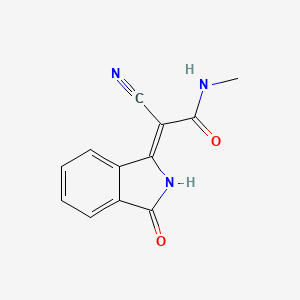
Butalbital-13C4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butalbital-13C4 is a stable isotope-labeled compound of butalbital, a barbiturate derivative commonly used for its muscle-relaxing and anti-anxiety properties. The compound is labeled with carbon-13 isotopes at four positions, making it useful in various scientific research applications, particularly in mass spectrometry and pharmacokinetic studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butalbital-13C4 involves the incorporation of carbon-13 isotopes into the butalbital molecule. The general synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of carbon-13 labeled precursors.
Cyclization: The labeled precursors undergo cyclization to form the barbiturate ring structure.
Functional Group Modification:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of carbon-13 labeled precursors are synthesized.
Automated Processes: Automated systems are used for the cyclization and functional group modification steps to ensure consistency and purity.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications
Analyse Chemischer Reaktionen
Types of Reactions
Butalbital-13C4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonyl groups back to alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups on the barbiturate ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and amines are commonly employed
Major Products
The major products formed from these reactions include various substituted barbiturates and their corresponding alcohols and carbonyl compounds .
Wissenschaftliche Forschungsanwendungen
Butalbital-13C4 has a wide range of scientific research applications:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of butalbital and its metabolites.
Biology: Employed in metabolic studies to trace the biochemical pathways of butalbital in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of butalbital.
Industry: Applied in the development and quality control of pharmaceutical formulations containing butalbital .
Wirkmechanismus
Butalbital-13C4, like butalbital, exerts its effects by depressing the central nervous system. It enhances the inhibitory effects of gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to increased chloride ion influx and hyperpolarization of neurons. This results in decreased neuronal excitability and produces sedative, muscle-relaxing, and anti-anxiety effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenobarbital: Another barbiturate with longer duration of action.
Secobarbital: A barbiturate with a shorter duration of action compared to butalbital.
Amobarbital: Similar in structure but differs in the side chains attached to the barbiturate ring .
Uniqueness of Butalbital-13C4
This compound is unique due to its stable isotope labeling, which makes it particularly valuable in research applications requiring precise quantification and tracing of metabolic pathways. Its specific labeling allows for more accurate and sensitive detection in mass spectrometry compared to non-labeled butalbital .
Eigenschaften
Molekularformel |
C11H16N2O3 |
|---|---|
Molekulargewicht |
228.23 g/mol |
IUPAC-Name |
5-(2-methylpropyl)-5-prop-2-enyl-(2,4,5,6-13C4)1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H16N2O3/c1-4-5-11(6-7(2)3)8(14)12-10(16)13-9(11)15/h4,7H,1,5-6H2,2-3H3,(H2,12,13,14,15,16)/i8+1,9+1,10+1,11+1 |
InChI-Schlüssel |
UZVHFVZFNXBMQJ-JQXHBQSKSA-N |
Isomerische SMILES |
CC(C)C[13C]1([13C](=O)N[13C](=O)N[13C]1=O)CC=C |
Kanonische SMILES |
CC(C)CC1(C(=O)NC(=O)NC1=O)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(3,3-dimethyloxiran-2-yl)-3-(11-hydroxy-4,4,8,10,14-pentamethyl-3,16-dioxo-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl)butyl] acetate](/img/structure/B13404028.png)

![[(3S,4R,5S,6S)-5-acetamido-6-[(3S,4R,5S,6S)-5-acetamido-6-[(3S,4R,5S,6S)-5-acetamido-4,6-diacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-4-acetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-3-[(2S,3S,4R,5S)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate](/img/structure/B13404042.png)


![(1S,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol](/img/structure/B13404060.png)
![4-[(1S)-1-aminoethyl]benzoicacid methyl ester sulfate](/img/structure/B13404066.png)
![1-[(2R,4R,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13404073.png)
![N-[2-[Bis(carboxymethyl)amino]ethyl]-N-nitroso-Glycine](/img/structure/B13404079.png)

![2-(2-acetyloxypropanoyloxy)ethyl-[2-[2-(2-acetyloxypropanoyloxy)ethyl-dimethylazaniumyl]ethyl]-dimethylazanium;naphthalene-1,5-disulfonate](/img/structure/B13404089.png)



